molecular formula C18H26N2O2S B1297843 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole CAS No. 50257-40-4

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

Cat. No. B1297843
CAS RN: 50257-40-4
M. Wt: 334.5 g/mol
InChI Key: AGGRGODMKWLSDE-UHFFFAOYSA-N
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Description

The compound "1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in the field of organic chemistry due to their diverse range of applications, including their use as catalysts, in the synthesis of pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized using a one-pot multi-component condensation approach, which is catalyzed by novel ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate . Additionally, imidazole-1-sulfonyl azide hydrogen sulfate has been presented as an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides, which proceeds via a diazo transfer mechanism . The synthesis of imidazole derivatives can also be achieved through the reaction of allenyl sulfonamides with amines, leading to the regioselective construction of 4- and 5-functionalized imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their reactivity and potential applications. For example, the substitution patterns on the imidazole moiety can significantly influence biological activities, as seen in the case of substituted 2-sulfinylimidazoles, which were investigated as potential inhibitors of gastric H+/K+-ATPase . The molecular structure can also determine the stability of the compound, as seen with the hydrogen sulfate salt of imidazole-1-sulfonyl azide, which is more stable than its parent reagent .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. The design of imidazole-1-sulfonate as a new type of leaving group allows for facile S_N2 substitution reactions at sterically crowded centers with various nucleophiles . Furthermore, the regioselective synthesis of trisubstituted imidazoles can be achieved from a common intermediate, with the regioselectivity being influenced by the reaction conditions and the nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of sulfonyl groups can enhance the stability and reactivity of the compounds. The use of β-cyclodextrin-propyl sulfonic acid as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles not only improves the yield but also affects the physical properties of the resulting compounds, such as their solubility and potential as local anesthetic agents . The stability of these compounds is also a key factor in their shelf life and safety, as demonstrated by the shelf-stable nature of imidazole-1-sulfonyl azide hydrochloride .

Scientific Research Applications

1. Synthesis of Sulfonyl Azides

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is an efficient reagent for synthesizing sulfonyl azides from primary sulfonamides. This method is high-yielding and does not require the addition of Cu salts. It's particularly advantageous over existing diazo transfer reagents in terms of stability, cost, and ease of use (Stevens et al., 2014).

2. Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, a related compound, acts as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent can be prepared from inexpensive materials, is shelf-stable, and is conveniently crystalline (Goddard-Borger & Stick, 2007).

3. Stability and Safety in Chemical Synthesis

The hydrogen sulfate salt of Imidazole-1-sulfonyl azide is notably more stable compared to its parent reagent and HCl salt, reducing risks of instability and detonation. This makes it a safer choice for diazo transfer in chemical synthesis (Potter et al., 2016).

4. Medicinal Applications and Synthesis

Compounds in the imidazole class, including derivatives of 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole, are known for their diverse medicinal applications. These include antibacterial, antiviral, anti-inflammatory, antinociceptive, and anticancer properties. Their synthesis is a focus in organic chemistry due to their broad range of applications (Gurav et al., 2022).

5. Sensitivity Studies for Safety in Laboratory Use

Different salts of imidazole-1-sulfonyl azide have been prepared and their sensitivity to heat, impact, friction, and electrostatic discharge quantitatively determined to identify safer-to-handle forms of the reagent, ensuring safer laboratory practices (Fischer et al., 2012).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRGODMKWLSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CN=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198252
Record name 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole
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Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

CAS RN

50257-40-4
Record name 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole
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Record name 1-(2',4',6'-Triisopropylbenzenesulfonyl)imidazole
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Record name 1-(2',4',6'-Triisopropylbenzenesulphonyl)imidazole
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Record name 1-(2',4',6'-triisopropylbenzenesulphonyl)imidazole
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Record name 1-(2',4',6'-TRIISOPROPYLBENZENESULFONYL)IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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